
Isonicotinic acid
Overview
Description
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the chemical formula C₆H₅NO₂. It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 4-methylpyridine. This process involves the use of catalysts such as vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Ammoxidation of 4-Picoline
4-Methylpyridine (4-picoline) undergoes ammoxidation followed by hydrolysis:
Reaction:
Oxidation of 4-Picoline
Direct oxidation using nitric acid:
Reaction:
Formation of Hydrazide Derivatives
This compound hydrazide (isoniazid), a key antitubercular drug, is synthesized via:
Reaction with Hydrazine Hydrate
Reaction:
Biochemical Activation
Isoniazid is enzymatically converted to isonicotinyl-NAD by Mycobacterium tuberculosis catalase-peroxidase (KatG):
Reaction:
C–H Functionalization via Palladium Catalysis
This compound undergoes regioselective arylation at the 3-position using Pd catalysts:
Mono-Arylation
Reaction:
Table 1: Arylation Yields with Different Directing Groups
Directing Group | Yield (%) | Mono:Di Ratio |
---|---|---|
-(Perfluorophenyl) | 30 | 2:1 |
-(3,5-Dimethylphenyl) | 85 | 8:1 |
MOF Assembly
Reaction:
Thermal Decomposition
Hydrolysis
Scientific Research Applications
Antimycobacterial Activity
Isonicotinic acid and its derivatives have been extensively studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).
Case Study: Synthesis of this compound Hydrazide Derivatives
A series of this compound hydrazide derivatives were synthesized and tested for their in vitro activity against Mtb. Among these, certain derivatives showed enhanced efficacy compared to the standard drug isoniazid (INH). For instance, this compound-N'-octadecanoyl hydrazide exhibited superior activity against Mtb strains, highlighting the potential for developing new TB treatments based on these derivatives .
Table 1: Antimycobacterial Activity of this compound Derivatives
Compound | Activity Against Mtb | Comparison to Isoniazid |
---|---|---|
Derivative 1 | High | More effective |
Derivative 2 | Moderate | Comparable |
Derivative 3 | Low | Less effective |
Anti-Inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Recent studies have synthesized various this compound derivatives that demonstrate significant anti-inflammatory activity.
Case Study: In Vitro Anti-Inflammatory Screening
One study reported that a specific this compound derivative exhibited an IC50 value of 1.42 µg/mL, which was eight times more potent than ibuprofen . This finding suggests that this compound derivatives could serve as promising candidates for developing new anti-inflammatory drugs.
Table 2: Anti-Inflammatory Activity of this compound Derivatives
Compound | IC50 Value (µg/mL) | Comparison to Ibuprofen |
---|---|---|
Compound 5 | 1.42 | Eight-fold better |
Compound 6 | 8.6 | Comparable |
Compound 8b | 3.7 | Three-fold better |
Anticancer Potential
Research has indicated that this compound may have anticancer properties as well. Studies involving animal models have shown mixed results regarding its effects on tumor development.
Case Study: Tumor Development in Mice
In a study where this compound hydrazide was administered to mice, it was found to induce lung adenomas and malignant lymphomas while paradoxically inhibiting mammary adenocarcinomas . This dual effect suggests that this compound may play a complex role in cancer biology, warranting further investigation.
Mechanism of Action
The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific compound. For instance, isoniazid, a derivative of this compound, is a prodrug that must be activated by bacterial catalase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Isonicotinic acid is similar to other pyridinecarboxylic acids, such as:
Nicotinic acid (pyridine-3-carboxylic acid): Used as a vitamin (niacin) and in the treatment of pellagra.
Picolinic acid (pyridine-2-carboxylic acid): Known for its role in metal ion chelation and biological functions.
Uniqueness: this compound is unique due to its position-specific carboxyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Biological Activity
Isonicotinic acid (INA), a derivative of pyridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 138.12 g/mol
- IUPAC Name : Pyridine-4-carboxylic acid
The compound features a pyridine ring with a carboxylic acid group at the 4-position, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimycobacterial Activity : this compound and its derivatives, particularly isoniazid (INH), are well-known for their effectiveness against Mycobacterium tuberculosis. The mechanism involves the inhibition of mycolic acid synthesis, an essential component of the bacterial cell wall. The activation of INH by catalase-peroxidase leads to the formation of reactive intermediates that disrupt cellular processes in M. tuberculosis .
- Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, compounds synthesized from INA exhibited significant inhibition of pro-inflammatory cytokines and showed promise as anti-inflammatory agents .
- Cytotoxicity and Apoptosis Induction : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, specific hydrazides derived from INA were found to induce apoptosis and block the cell cycle in cancer cells, indicating potential as anticancer agents .
Synthesis of Derivatives
Numerous derivatives of this compound have been synthesized to enhance its biological activity:
- Isoniazid Derivatives : These compounds are known for their potent antitubercular activity. Studies have shown that modifications at the 2-position of the pyridine ring can significantly influence their efficacy against M. tuberculosis .
- Hydrazides and Hydrazones : Various hydrazides derived from this compound have been synthesized and evaluated for their antibacterial and anticancer activities. For example, compounds with alkyl side chains at specific positions have shown improved anti-mycobacterial properties .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: Antimycobacterial Activity
A study conducted on various this compound hydrazides assessed their Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains. The results indicated that certain derivatives had MIC values comparable to or lower than that of standard treatments, highlighting their potential as new therapeutic agents against tuberculosis .
Case Study: Anti-inflammatory Compounds
In another study, a series of new this compound derivatives were synthesized and tested for anti-inflammatory activity. One compound demonstrated an IC value significantly lower than that of ibuprofen, indicating superior efficacy as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing isonicotinic acid derivatives?
- Methodology : Use direct titration with potassium bromate in acidic media (with KBr) for purity determination . For structural characterization, employ techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction (XRD) to confirm molecular identity and crystallinity. For polymorphic studies (e.g., isonicotinamide), XRD is critical to distinguish between different solid-state forms .
- Data Considerations : Report molarity calculations for titrants and purity percentages. Include spectral peaks (e.g., IR carbonyl stretches at ~1700 cm⁻¹) and XRD lattice parameters in supplementary materials.
Q. How can this compound be utilized in spectrophotometric assays for environmental analysis?
- Methodology : Apply the this compound-barbituric acid or this compound-pyrazolone methods for cyanide detection. Under weakly acidic conditions, cyanide reacts with chloramine T to form cyanogen chloride, which then couples with this compound to produce chromophores measurable at 600 nm or 638 nm .
- Experimental Design : Optimize pH (neutral for pyrazolone method), reagent concentrations, and reaction times. Validate with standard cyanide solutions and account for interference from sulfides or thiocyanates.
Q. What are the key steps to ensure reproducibility in synthesizing this compound-based coordination polymers?
- Methodology : Use secondary building units (SBUs) with carboxylate linkers. For example, combine this compound with metal ions (e.g., Fe³⁺, Cu²⁺) under solvothermal conditions. Characterize porosity via gas adsorption (BET analysis) and stability via thermogravimetric analysis (TGA) .
- Critical Parameters : Control reaction temperature, solvent polarity, and ligand-to-metal ratios. Document crystallization kinetics to ensure consistent framework topology.
Advanced Research Questions
Q. How does this compound enhance the stability of perovskite solar cells?
- Methodology : Modify electron transport layers (ETLs) by depositing this compound as a self-assembled monolayer (SAM). Use hard X-ray photoelectron spectroscopy (HAXPES) to analyze band offsets and time-resolved microwave conductivity (TRMC) to assess electron extraction efficiency .
- Data Interpretation : Correlate SAM thickness with power conversion efficiency (PCE) retention over time (e.g., ~100% PCE retention after 6 months). Compare interface energetics with/without this compound using UPS/XPS.
Q. What mechanistic insights exist into the enzymatic biotransformation of isoniazid to this compound?
- Methodology : Investigate cytochrome P450-catalyzed hydrolysis using in vitro assays with liver microsomes. Employ LC-MS/MS to quantify metabolites and isotopic labeling (e.g., ¹⁴C-isoniazid) to track reaction pathways .
- Advanced Techniques : Use CRISPR-edited cell lines to knockout specific P450 isoforms (e.g., CYP2E1) and validate their role in the conversion.
Q. How can computational modeling predict the polymorphic behavior of this compound derivatives?
- Methodology : Apply density functional theory (DFT) to calculate lattice energies and molecular dynamics (MD) simulations to assess packing efficiencies. Validate predictions with experimental XRD and differential scanning calorimetry (DSC) data .
- Challenges : Address discrepancies between simulated and observed polymorphs by refining force fields or incorporating solvent effects.
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework be adapted to structure hypotheses in this compound research?
- Application Example :
- P (Population): Catalytic systems using this compound ligands.
- I (Intervention): Introduction of fluorine substituents to modify ligand electronic properties.
- C (Comparison): Unmodified vs. fluorinated ligands in CO₂ reduction catalysis.
- O (Outcome): Faradaic efficiency and turnover frequency.
- T (Time): Stability over 100 catalytic cycles.
Q. What criteria (e.g., FINER) should guide the prioritization of this compound research topics?
- Evaluation Framework :
- Feasibility : Access to advanced characterization tools (e.g., synchrotron XRD).
- Novelty : Exploring understudied applications (e.g., antimicrobial metal-organic frameworks).
- Ethics : Safe handling of toxic intermediates (refer to SDS guidelines ).
- Relevance : Alignment with SDGs (e.g., affordable clean energy via solar cell research).
Q. Data Presentation and Reproducibility Guidelines
- Supplementary Information : Provide crystallographic data (CIF files), raw titration curves, and spectral datasets in repositories like Zenodo.
- Reproducibility Checklist : Specify reaction scales, instrument calibration details, and error margins (e.g., ±2% for purity assays).
Properties
IUPAC Name |
pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020757 | |
Record name | Isonicotinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Isonicotinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
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CAS No. |
55-22-1, 163751-04-0 | |
Record name | 4-Pyridinecarboxylic acid | |
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Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |
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Record name | ISONICOTINIC ACID | |
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Retrosynthesis Analysis
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